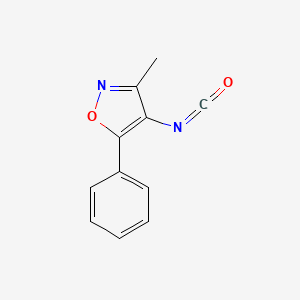![molecular formula C13H18N2O2 B1272822 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile CAS No. 55982-97-3](/img/structure/B1272822.png)
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile
Overview
Description
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardioselective Beta-Adrenergic Blocking Agents
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile and its derivatives have been investigated for their potential as cardioselective beta-adrenergic blocking agents. A series of 1-amino-3-aryloxy-2-propanols, including compounds with the (3,4-dimethoxyphenethyl)amino group, showed promising selectivity for cardiovascular applications. These compounds were subject to clinical trials due to their optimal potency and selectivity in this area (Hoefle et al., 1975).
Theoretical Studies on Intramolecular Bonds
In a theoretical study, derivatives of this compound were analyzed to understand the effects of intramolecular hydrogen bonds and anomeric interactions. This study contributes to the broader knowledge of nitrile chemistry and its potential applications in various fields (Fernández et al., 1992).
Synthesis of Heterocyclic Systems
The compound serves as a precursor for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. These developments in the application of 2-amino-2alkyl(aryl)propanenitriles have opened new avenues in chemical synthesis and the exploration of their biological properties (Drabina & Sedlák, 2012).
Antimicrobial Activities
Research also extends to the antimicrobial domain, where 2-arylhydrazononitriles, related to the chemical family of this compound, have been used to synthesize various heterocyclic compounds. Some of these synthesized substances displayed strong antimicrobial activities against different bacterial strains, showing the potential of these compounds in medical applications (Behbehani et al., 2011).
Synthesis of Drugs and Large-scale Applications
The compound has been highlighted in the context of large-scale synthesis, particularly for drug molecules. Its derivatives have been used in various reactions including condensation and functional group transformation, showcasing its versatility in pharmaceutical and industrial applications (Vishwanatha et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-12-5-4-11(10-13(12)17-2)6-9-15-8-3-7-14/h4-5,10,15H,3,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWWKCONMODJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380500 | |
| Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55982-97-3 | |
| Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)


![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)


